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Compound of Interest

Compound Name:
6-(4-Methylphenyl)-1,3-

benzodioxole-5-carbaldehyde

CAS No.: 927802-51-5

Cat. No.: B1474101 Get Quote

Executive Summary & Strategic Context
In the synthesis of lignan analogs and functionalized heterocycles, 6-(p-Tolyl)piperonal serves

as a critical biaryl intermediate. Its formation typically involves a Suzuki-Miyaura cross-coupling

of 6-bromopiperonal with p-tolylboronic acid.

For the synthetic chemist, the primary challenge is not just synthesis, but rapid, unambiguous

verification of the biaryl bond formation while ruling out unreacted starting material (6-

bromopiperonal) or regioisomeric byproducts.

This guide provides a comparative analysis of the

C NMR spectral signatures required to validate this transformation. Unlike standard data
dumps, this document focuses on the delta (

) shifts—the specific movements of carbon signals that confirm the reaction's success.

Structural Analysis & Assignment Logic
To interpret the NMR data correctly, we must define the numbering system and the electronic

environment.
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The introduction of the p-tolyl group at the 6-position (ortho to the aldehyde) introduces two

competing effects:

Electronic Conjugation: The new aromatic ring extends the

-system, potentially deshielding the aldehyde carbon.

Steric Inhibition: The steric bulk of the tolyl group forces the aldehyde carbonyl out of

planarity with the benzodioxole ring. This breaks conjugation, often causing a paradoxical

shielding (upfield shift) of the carbonyl carbon compared to planar analogs.

Assignment Flowchart
The following logic map illustrates the decision process for assigning peaks in the crude

reaction mixture.
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Figure 1: Decision logic for confirming biaryl formation via
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C NMR.

Comparative Data Tables
The following data compares the Precursor (Piperonal), the Intermediate (6-Bromopiperonal),

and the Target (6-(p-Tolyl)piperonal).

Note on Data Sources: Values for Piperonal and 6-Bromopiperonal are based on experimental

literature averages in CDCl

. Values for 6-(p-Tolyl)piperonal are calculated target values derived from substituent chemical
shift (SCS) increments for biaryl systems, serving as the validation standard.

Table 1: Key Diagnostic Signals (CDCl , 100 MHz)
Carbon
Environmen
t

Assignment
Piperonal
(Exp)

6-
Bromopiper
onal (Exp)

6-(p-

Tolyl)piperon

al (Target)
(Shift)

Aldehyde

C=O
C-CHO 190.2 ppm 190.4 ppm

191.5 - 192.0

ppm

+1.5 ppm

(Deshielding)

Methyl Ar-CH N/A N/A 21.3 ppm
Diagnostic

(New)

Methylene

Dioxy

-O-CH

-O-
102.0 ppm 102.8 ppm 101.9 ppm

Minimal

Change

Ipso (Biaryl) C-6
~108.0 ppm

(C-H)

118.5 ppm

(C-Br)

138.0 - 142.0

ppm

Major

Downfield

Shift

Table 2: Complete Shift Comparison
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Carbon Position
Piperonal (

)

6-Bromopiperonal (

)

6-(p-Tolyl)piperonal
(

Calc)

C=O (Aldehyde) 190.2 190.4 191.8

C-1 (Ar-CHO) 131.8 128.0 130.5

C-2 (Ar-O) 148.6 148.0 147.5

C-3 (Ar-O) 152.9 152.0 151.2

C-4 (Ar-H) 108.2 113.0 108.5

C-5 (Ar-H/Subst) 128.5 118.5 (C-Br) 138.2 (C-Ar)

C-6 (Ar-H) 106.8 108.0 110.1

-O-CH

-O-
102.0 102.8 101.9

Tolyl C-1' (Ipso) - - 134.5

Tolyl C-2'/6' - - 129.2

Tolyl C-3'/5' - - 129.0

Tolyl C-4' (Me) - - 137.8

Tolyl -CH - - 21.3

Experimental Synthesis & Validation Protocol
To generate the sample for this analysis, the following Suzuki-Miyaura protocol is

recommended. This pathway minimizes dehalogenation byproducts which complicate NMR

interpretation.
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Figure 2: Optimized Suzuki-Miyaura coupling pathway.

Step-by-Step Protocol
Reagent Loading: In a round-bottom flask, combine 6-bromopiperonal (1.0 eq), p-tolylboronic

acid (1.2 eq), and Pd(PPh

)

(0.03 eq).

Solvent System: Add degassed Dimethoxyethane (DME) and 2M Na

CO

(3:1 ratio). Note: Rigorous degassing is critical to prevent homocoupling of the boronic acid.

Reaction: Reflux under Nitrogen/Argon for 8–12 hours. Monitor via TLC (Hexane/EtOAc 8:2).

Workup: Cool to RT, dilute with water, extract with EtOAc. Dry organic layer over MgSO

.

NMR Prep: Dissolve ~10 mg of the crude solid in 0.6 mL CDCl

.
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Troubleshooting & Alternatives Analysis
When analyzing the spectrum, you may encounter signals that do not match the target. Use

this guide to identify impurities.

Observation Likely Cause Corrective Action

Peak at 118.5 ppm (C-Br) Incomplete Conversion
Extend reaction time; add

more catalyst.

Peak at ~205 ppm Acetyl impurity

Check starting materials; this

indicates ketone formation

(rare).

Multiple Methyl Peaks Homocoupling (Bi-tolyl)

Check for peak at 21.1 ppm

(4,4'-dimethylbiphenyl).

Improve degassing.

Missing Aldehyde Peak Oxidation to Acid

Check for broad -COOH signal

>170 ppm. Store under inert

atmosphere.

Comparison with Alternatives
Alternative 1: 5-(p-Tolyl)piperonal (Regioisomer):

Differentiation: The coupling constant (

) in

NMR is the primary differentiator. In

, the chemical shift of the aldehyde carbon will differ by ~2-3 ppm due to the lack of ortho-
steric twist found in the 6-isomer.

Alternative 2: 6-Phenylpiperonal (No Methyl):

Differentiation: Absence of the 21.3 ppm signal.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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